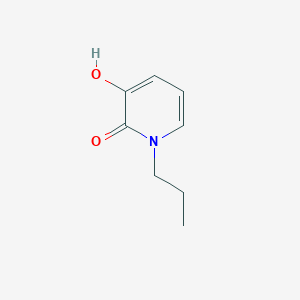

2(1H)-Pyridinone, 3-hydroxy-1-propyl-

Description

2(1H)-Pyridinone, 3-hydroxy-1-propyl- is a heterocyclic organic compound featuring a pyridinone core substituted with a hydroxy group at position 3 and a propyl group at position 1. For example:

- 1-Propyl-2(1H)-pyridinone (CAS 19006-63-4) has a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol .

- Substitution patterns (e.g., hydroxy groups) significantly alter physicochemical properties such as solubility, hydrogen bonding capacity, and reactivity.

Properties

CAS No. |

90037-20-0 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-hydroxy-1-propylpyridin-2-one |

InChI |

InChI=1S/C8H11NO2/c1-2-5-9-6-3-4-7(10)8(9)11/h3-4,6,10H,2,5H2,1H3 |

InChI Key |

OFBLMNWGGOQOND-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC=C(C1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes can be employed to prepare 2(1H)-Pyridinone, 3-hydroxy-1-propyl-. A common method involves the alkylation of 3-hydroxy-2(1H)-pyridinone with 1-bromopropane under basic conditions. This reaction typically takes place in the presence of a base like potassium carbonate, and the solvent used is usually dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

For industrial production, the reaction conditions are often optimized for higher yields and efficiency. Large-scale synthesis might use continuous flow reactors to ensure better control over reaction parameters. The use of automated processes and purification techniques like crystallization or distillation ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-hydroxy-1-propyl- undergoes various chemical reactions, such as:

Oxidation: Converts hydroxyl groups into ketones or carboxylic acids.

Reduction: Reduces the keto group back to hydroxyl.

Substitution: Both electrophilic and nucleophilic substitutions occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reactions usually occur in the presence of strong acids or bases to activate the pyridine ring.

Major Products Formed

Oxidation: Produces 3-oxo-1-propyl-2-pyridone.

Reduction: Generates 3-propyl-2-pyridone.

Substitution: Leads to various substituted pyridinones depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. It's often used in reactions to introduce hydroxyl or propyl groups into larger structures.

Biology

Its derivatives have shown promise in biological applications, such as enzyme inhibitors or as components in drug design targeting specific biochemical pathways.

Medicine

Research indicates potential use in medicinal chemistry, particularly in designing drugs for neurodegenerative diseases due to its ability to interact with specific molecular targets in the brain.

Industry

In the industrial sector, 2(1H)-Pyridinone, 3-hydroxy-1-propyl- is utilized in the production of specialty chemicals, polymers, and as a precursor for agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The hydroxyl and propyl groups facilitate binding to active sites on enzymes or receptors, influencing biological pathways. For example, it may inhibit enzymes by occupying the active site, preventing substrate binding and subsequent reaction.

Comparison with Similar Compounds

Alkyl-Substituted Pyridinones

Key Observations :

- The hydroxy group at position 3 introduces hydrogen bonding capacity, which may improve solubility in polar solvents compared to non-hydroxylated analogs .

Hydroxy- and Aryl-Substituted Derivatives

Key Observations :

Pyrimidinedione Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | |

|---|---|---|---|---|---|

| 6-Methyl-1,3-dipropylpyrimidine-2,4-dione | 62899-00-7 | C₁₁H₁₈N₂O₂ | 210.27 | 1,3-dipropyl, 6-methyl |

Key Observations :

- Pyrimidinediones (e.g., 62899-00-7) feature a six-membered ring with two keto groups, differing from the pyridinone core.

Spectral and Physicochemical Properties

- IR Spectroscopy: Hydroxy-substituted pyridinones exhibit O-H stretching vibrations (~3200–3600 cm⁻¹) and carbonyl (C=O) stretches near 1650 cm⁻¹, consistent with pyridinone derivatives .

- NMR Data: For 1-propyl-2(1H)-pyridinone, proton signals for the propyl chain appear at δ ~0.9–1.7 ppm, while aromatic protons resonate near δ 6.7–8.7 ppm .

Q & A

Q. What are the recommended synthetic routes for preparing 3-hydroxy-1-propyl-2(1H)-pyridinone, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclization of β-enaminone precursors or intramolecular aldol-type reactions. For example, N-(3-oxoalkenyl)amides can undergo base-catalyzed cyclization under reflux conditions using solvents like ethanol or THF. Catalysts such as palladium or copper salts may enhance reaction efficiency . Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and spectroscopic validation (NMR, IR) are critical for isolating the target compound . Reaction temperature (60–100°C) and pH (basic conditions) significantly affect yield, with higher temperatures favoring cyclization but risking side reactions.

Q. How can spectroscopic techniques confirm the structure of 3-hydroxy-1-propyl-2(1H)-pyridinone?

- NMR : The hydroxy proton at position 3 appears as a singlet (~δ 12–13 ppm in DMSO-d6), while the propyl group shows triplet signals for CH2 groups (δ 0.9–1.5 ppm). Aromatic protons resonate between δ 6.5–8.0 ppm .

- IR : Strong absorption bands at ~3200 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=O of pyridinone) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of H2O or propyl group) validate the molecular formula .

Q. How does the hydroxy group at position 3 influence the compound’s chemical reactivity?

The 3-hydroxy group participates in hydrogen bonding, enhancing solubility in polar solvents (e.g., water, DMSO) and enabling coordination with metal ions (e.g., Fe³⁺, Cu²⁺) for catalytic studies. It also increases susceptibility to oxidation, requiring inert atmospheres during synthesis . Comparative studies with non-hydroxylated analogs (e.g., 3-methyl derivatives) show reduced hydrogen-bonding capacity and altered redox behavior .

Q. What is the impact of the 1-propyl substituent on solubility and bioavailability?

The propyl chain enhances lipophilicity compared to shorter alkyl groups (e.g., methyl or ethyl), improving membrane permeability but reducing aqueous solubility. Computational studies (e.g., LogP calculations) predict a balance between bioavailability and solubility, with propyl derivatives showing moderate LogP values (~2.5) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound across assays be resolved?

Contradictions may arise from assay-specific conditions (e.g., pH, solvent choice) or cellular uptake variability. Standardized protocols for in vitro testing (e.g., fixed DMSO concentrations ≤1%, controlled pH buffers) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) are recommended. For example, anti-inflammatory activity observed in patent data should be validated via cytokine profiling (e.g., IL-6, TNF-α ELISA) alongside cytotoxicity assays (e.g., MTT).

Q. What substituent modifications enhance bioactivity in pyridinone derivatives?

Structure-activity relationship (SAR) studies indicate:

- Electron-withdrawing groups (e.g., nitro at position 5) increase stability but reduce reactivity.

- Bulky substituents (e.g., morpholinopropyl at position 1) improve target selectivity in enzyme inhibition .

- Hydroxy group methylation at position 3 reduces hydrogen bonding but enhances metabolic stability .

| Derivative | Modification | Bioactivity Impact | Reference |

|---|---|---|---|

| 3-Methoxy derivative | O-Methylation | Increased metabolic stability | |

| 3,5-Dinitro derivative | Nitro groups | Enhanced redox activity |

Q. What mechanistic insights explain side products in cyclization reactions?

Competing pathways, such as over-oxidation of the hydroxy group or incomplete cyclization, generate impurities. Kinetic studies suggest optimizing base strength (e.g., K2CO3 vs. NaOH) and reaction time (≤12 hours) to minimize byproducts like open-chain enaminones . Computational modeling (DFT) can identify transition states favoring cyclization over decomposition .

Q. How does tautomerism affect spectroscopic characterization?

2(1H)-Pyridinones exist in keto-enol tautomeric equilibrium. In DMSO-d6, the keto form dominates, evidenced by a downfield-shifted NH proton (δ ~12 ppm). Solvent polarity shifts equilibrium: polar solvents stabilize the enol form, altering NMR and UV-Vis spectra .

Q. Methodological Notes

- Synthesis Optimization : Use controlled atmosphere (N2/Ar) to prevent oxidation of the hydroxy group .

- Data Validation : Cross-reference spectral data with NIST standards and avoid unreliable sources (e.g., chem960.com ).

- Advanced Modeling : Employ density functional theory (DFT) to predict substituent effects on electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.